molecular formula C4H2BrFN2 B1268855 5-Bromo-2-fluoropyrimidine CAS No. 62802-38-4

5-Bromo-2-fluoropyrimidine

Cat. No.: B1268855
CAS No.: 62802-38-4
M. Wt: 176.97 g/mol
InChI Key: CTWZYPZCDJKBRS-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoropyrimidine is a derivative of pyrimidine, a six-membered heterocycle with two nitrogen atoms. This compound has bromide and fluoride substituents at the para-position, making it a valuable building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoropyrimidine typically involves the following steps :

    Preparation of 2-hydroxy-5-bromopyrimidine: Dissolve 2-hydroxypyrimidine salt in deionized water and adjust the pH to 6 using saturated sodium bicarbonate solution. React bromine with 2-hydroxypyrimidine below 5°C to obtain 2-hydroxy-5-bromopyrimidine.

    Formation of this compound: React 2-hydroxy-5-bromopyrimidine with phosphorus oxychloride (POCl3) and triethylamine for 8 hours under controlled temperature. Cool the reaction mixture to room temperature, react with fluorine, filter, wash, dry, and purify using chromatography to obtain this compound with a yield of over 91%.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common nucleophiles include amines and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Palladium-Catalyzed Coupling: Reagents include palladium catalysts, aryl iodides, and boronic acids. Reactions are conducted under inert atmosphere at elevated temperatures.

Major Products Formed

Scientific Research Applications

5-Bromo-2-fluoropyrimidine is used in various scientific research applications :

    Chemistry: As a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: In the development of nucleoside analogs and other biologically active compounds.

    Medicine: As an intermediate in the synthesis of drugs, including anticancer and antiviral agents.

    Industry: In the production of materials for electronics and other advanced technologies.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoropyrimidine involves its ability to participate in nucleophilic aromatic substitution and palladium-catalyzed coupling reactions. These reactions enable the formation of complex molecules with specific biological activities. The molecular targets and pathways involved depend on the specific application and the nature of the compounds synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluoropyridine
  • 2-Bromo-6-fluoropyridine
  • 5-Bromo-2-fluoropyridine

Uniqueness

5-Bromo-2-fluoropyrimidine is unique due to its specific substitution pattern, which allows for versatile chemical transformations. Its ability to undergo both nucleophilic aromatic substitution and palladium-catalyzed coupling reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-2-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrFN2/c5-3-1-7-4(6)8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWZYPZCDJKBRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344956
Record name 5-Bromo-2-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62802-38-4
Record name 5-Bromo-2-fluoropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62802-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-fluoropyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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